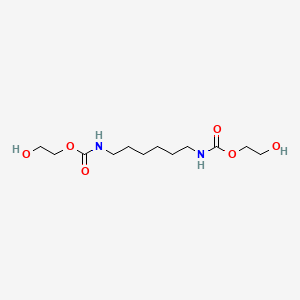![molecular formula C18H20ClF3N4O B11672355 N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672355.png)
N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-tert-butyl-3-chloro-5-phényl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide est un composé organique complexe doté d'une structure unique qui inclut un noyau pyrazolo[1,5-a]pyrimidine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-tert-butyl-3-chloro-5-phényl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide implique généralement plusieurs étapes. Une méthode courante consiste en la cyclisation de précurseurs appropriés dans des conditions contrôlées. Les conditions réactionnelles impliquent souvent l'utilisation de solvants comme le diméthylformamide (DMF) et de catalyseurs tels que le palladium sur carbone (Pd/C) pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes garantissent un rendement et une pureté élevés tout en minimisant le temps et le coût de production. L'utilisation de techniques de purification avancées comme la chromatographie et la cristallisation est également courante pour obtenir la qualité de produit souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
Le N-tert-butyl-3-chloro-5-phényl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium (KMnO4) pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du groupe chloro, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles tels que les amines et les thiols. Les réactions sont généralement réalisées à des températures et des pressions contrôlées pour garantir une grande sélectivité et un rendement élevé .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des composés réduits et divers produits substitués en fonction de la nature du nucléophile utilisé dans les réactions de substitution .
Applications de la recherche scientifique
Le N-tert-butyl-3-chloro-5-phényl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide présente plusieurs applications de la recherche scientifique :
Chimie médicinale : Ce composé est étudié pour son potentiel en tant qu'agent thérapeutique en raison de sa structure unique et de son activité biologique.
Science des matériaux : Il est utilisé dans le développement de matériaux avancés aux propriétés spécifiques, telles qu'une grande stabilité thermique et une résistance à la dégradation chimique.
Recherche biologique : Les chercheurs explorent ses effets sur diverses voies biologiques et son potentiel en tant qu'outil pour étudier les processus cellulaires.
Mécanisme d'action
Le mécanisme d'action du N-tert-butyl-3-chloro-5-phényl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un inhibiteur ou un activateur de certaines enzymes ou de certains récepteurs, modulant leur activité et affectant diverses voies cellulaires. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte de son utilisation .
Applications De Recherche Scientifique
N-TERT-BUTYL-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of N-TERT-BUTYL-3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de la pyrazolo[1,5-a]pyrimidine avec différents substituants à diverses positions sur la structure du noyau. Voici quelques exemples :
- N-tert-butyl-3-chloro-5-phényl-7-(méthyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-tert-butyl-3-chloro-5-phényl-7-(éthyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide .
Unicité
L'unicité du N-tert-butyl-3-chloro-5-phényl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide réside dans son groupe trifluorométhyle, qui confère des propriétés chimiques et physiques distinctes. Ce groupe améliore la stabilité du composé, sa lipophilie et sa capacité à interagir avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C18H20ClF3N4O |
|---|---|
Poids moléculaire |
400.8 g/mol |
Nom IUPAC |
N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H20ClF3N4O/c1-17(2,3)24-16(27)14-13(19)15-23-11(10-7-5-4-6-8-10)9-12(18(20,21)22)26(15)25-14/h4-8,11-12,23H,9H2,1-3H3,(H,24,27) |
Clé InChI |
HOXRFAJAFIGRLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1=NN2C(CC(NC2=C1Cl)C3=CC=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672285.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11672288.png)
![(5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672289.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11672292.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672295.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672308.png)

![(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672325.png)
![N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11672327.png)
![5-bromo-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11672328.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672336.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11672343.png)
![ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672351.png)
![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11672365.png)
